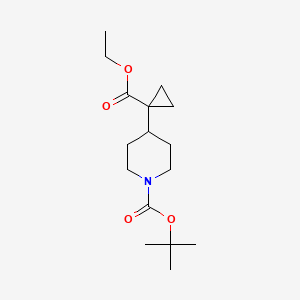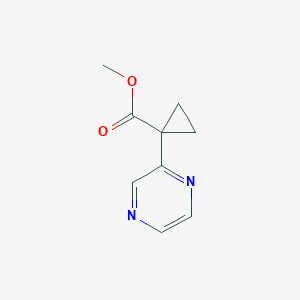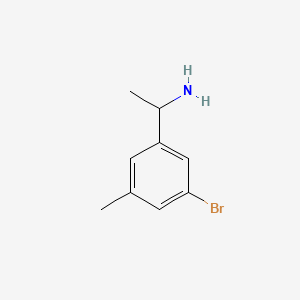
1-(3-Bromo-5-methylphenyl)ethan-1-amine
Overview
Description
1-(3-Bromo-5-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C9H12BrN . It is also known as 1-(3-bromo-5-methylphenyl)ethanamine . The hydrochloride form of this compound has a molecular weight of 250.56 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-methylphenyl)ethan-1-amine hydrochloride is represented by the molecular formula C9H13BrClN .Chemical Reactions Analysis
The main chemical property of amines, including 1-(3-Bromo-5-methylphenyl)ethan-1-amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications
Organic Synthesis
1-(3-Bromo-5-methylphenyl)ethan-1-amine is a compound that has been explored in various organic synthesis applications. For instance, its structural analog, 1-bromo-3-buten-2-one, serves as a building block in organic synthesis. Lithium aluminium hydride effectively reduces it to the corresponding alcohol, and its reaction with primary amines yields moderate yields of 5-membered-aza-heterocycles (Westerlund, Gras, & Carlson, 2001).
Chelating Ligand Design and Synthesis
In the field of inorganic chemistry, similar compounds have been utilized in the design and synthesis of chelating ligands for group 13 metals. Hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium have been developed using related amine phenol ligands (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Synthesis of Benzimidazoles
The compound has also been associated with the synthesis of benzimidazoles. o-Bromophenyl isocyanide, a structurally similar entity, reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, indicating the potential utility of related compounds in synthesizing heterocyclic structures (Lygin & Meijere, 2009).
Catalytic Amination
Additionally, compounds structurally similar to 1-(3-Bromo-5-methylphenyl)ethan-1-amine have been used in catalytic amination processes. For example, amination of polyhalopyridines catalyzed by a palladium-xantphos complex shows the potential of related compounds in synthetic organic chemistry (Ji, Li, & Bunnelle, 2003).
Inhibitors of 15-Lipoxygenase
Another application is in the development of potential inhibitors of 15-lipoxygenase. Derivatives of ethane-1,2-diyl bis(amine) compounds, which bear structural resemblance, have shown significant inhibition of 15-lipoxygenase, indicating the possible biomedical applications of similar structures (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOZVMUMNVAZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



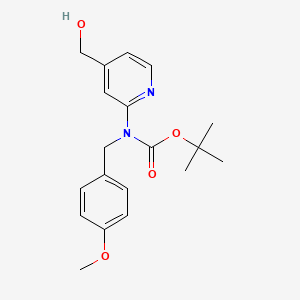
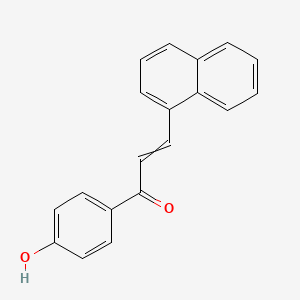
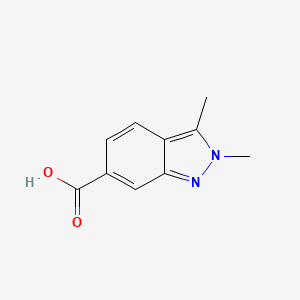
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)
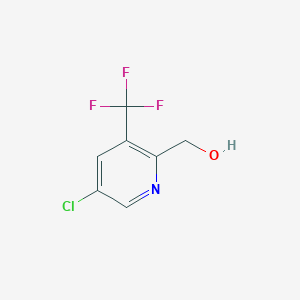
![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
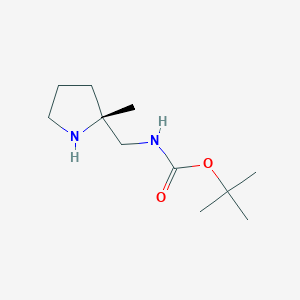
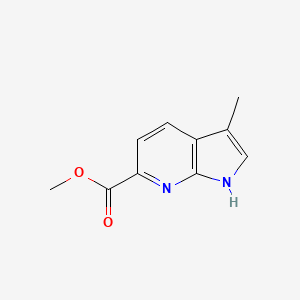
![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
